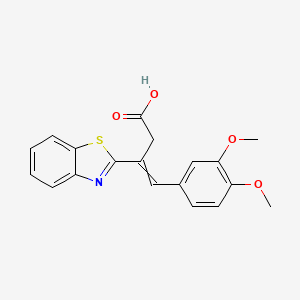
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid is a synthetic organic compound notable for its unique structural features, including a benzothiazole ring and a dimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C19H17NO4S
- Molecular Weight : 355.4 g/mol
- IUPAC Name : (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
- Canonical SMILES : COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OC
The biological activity of this compound can be attributed to its interaction with various molecular targets. Such compounds typically exhibit their effects through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with receptors affecting signal transduction pathways.
- DNA Interaction : Some derivatives can interfere with DNA replication processes.
1. Antioxidant Activity
Research indicates that compounds containing benzothiazole moieties often exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and related diseases.
2. Anti-inflammatory Effects
Studies have suggested that similar compounds can reduce inflammation by modulating inflammatory cytokines and pathways. This makes them potential candidates for treating inflammatory diseases.
3. Melanogenesis Enhancement
A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), has been shown to enhance melanogenesis in B16F10 melanoma cells by increasing tyrosinase activity and promoting melanin synthesis through the activation of upstream stimulating factor-1 (USF1) . This suggests that this compound may have similar effects.
Study on Melanogenesis
In a study investigating the effects of DMPB on melanogenesis, it was found that DMPB significantly increased melanin synthesis in both B16F10 cells and human primary melanocytes. The mechanism was linked to the activation of ERK and p38 pathways and increased levels of tyrosinase . Although this study focused on a derivative, it provides insights into the potential biological activities of compounds structurally related to this compound.
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparison with other benzothiazole derivatives is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| DMPB | DMPB | Enhances melanogenesis |
| Benzothiazole Derivative A | - | Antioxidant properties |
| Benzothiazole Derivative B | - | Anti-inflammatory effects |
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-15-8-7-12(10-16(15)24-2)9-13(11-18(21)22)19-20-14-5-3-4-6-17(14)25-19/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGTZVWKVFYSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














